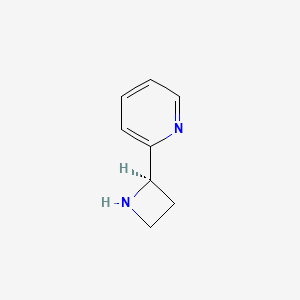
2'-Deoxy-5-sulfanyluridine 5'-(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-5-sulfanyluridine 5’-(dihydrogen phosphate) is a chemical compound belonging to the class of pyrimidine nucleotides It is a derivative of uridine, where the hydroxyl group at the 2’ position is replaced by a hydrogen atom, and a sulfanyl group is attached to the 5’ position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-sulfanyluridine 5’-(dihydrogen phosphate) typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Sulfanylation: The 5’ position of the uridine is modified by introducing a sulfanyl group. This can be achieved using thiolating agents under controlled conditions.
Phosphorylation: The final step involves the phosphorylation of the 5’ hydroxyl group to form the dihydrogen phosphate ester. This is usually done using phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoric acid derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield.
Purification: The final product is purified using techniques like crystallization, chromatography, or recrystallization to ensure high purity.
化学反応の分析
Types of Reactions
2’-Deoxy-5-sulfanyluridine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: De-sulfanylated uridine derivatives.
Substitution Products: Various substituted uridine derivatives depending on the nucleophile used.
科学的研究の応用
2’-Deoxy-5-sulfanyluridine 5’-(dihydrogen phosphate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and potential as a nucleotide analog.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Used in the production of nucleotide-based pharmaceuticals and biochemical reagents.
作用機序
The mechanism of action of 2’-Deoxy-5-sulfanyluridine 5’-(dihydrogen phosphate) involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The sulfanyl group can form covalent bonds with nucleophilic sites in enzymes or nucleic acids, leading to inhibition of their activity. This compound targets pathways involved in DNA and RNA synthesis, making it a potential therapeutic agent.
類似化合物との比較
Similar Compounds
2’-Deoxyuridine 5’-(dihydrogen phosphate): Lacks the sulfanyl group, making it less reactive.
2’-Deoxy-5-formyluridine 5’-(dihydrogen phosphate): Contains a formyl group instead of a sulfanyl group, leading to different reactivity and applications.
2’-Deoxy-5-(hydroxymethyl)uridine 5’-(dihydrogen phosphate): Contains a hydroxymethyl group, which affects its chemical properties and biological activity.
Uniqueness
2’-Deoxy-5-sulfanyluridine 5’-(dihydrogen phosphate) is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
| 61366-71-0 | |
分子式 |
C9H13N2O8PS |
分子量 |
340.25 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(2,4-dioxo-5-sulfanylpyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O8PS/c12-4-1-7(19-5(4)3-18-20(15,16)17)11-2-6(21)8(13)10-9(11)14/h2,4-5,7,12,21H,1,3H2,(H,10,13,14)(H2,15,16,17)/t4-,5+,7+/m0/s1 |
InChIキー |
QMONXJFWUJBENE-HBPOCXIASA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)S)COP(=O)(O)O)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)S)COP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Azaspiro[3.4]octan-8-ol](/img/structure/B12936829.png)

![6-Ethynyl-2-azaspiro[3.3]heptane](/img/structure/B12936861.png)

![4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12936883.png)

![(5Z)-6-[(2R)-3-[(4-Chloro-2-methylbenzenesulfonamido)methyl]bicyclo[2.2.2]octan-2-yl]hex-5-enoic acid](/img/structure/B12936890.png)
